

Preclinical Profile of SGI-7079: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SGI-7079 is a selective, orally active, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1][2] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in various aspects of cancer pathogenesis, including proliferation, survival, migration, invasion, and therapeutic resistance.[3][4] This technical guide provides a comprehensive summary of the preclinical data available for **SGI-7079**, including its in vitro and in vivo efficacy, mechanism of action, and key experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SGI-7079.

Table 1: In Vitro Activity of SGI-7079



Parameter	Value	Cell Line/System	Conditions	Reference
IC50	58 nM	In vitro kinase assay	N/A	[1][2]
Ki	5.7 nM	AXL kinase	N/A	[1]
EC50	100 nM	HEK293T cells expressing human AXL	Inhibition of Gas6-induced AxI phosphorylation	[1]
IC50	0.43 μΜ	SUM149 (Inflammatory Breast Cancer)	72 hours	[2]
IC50	0.16 μΜ	KPL-4 (Breast Cancer)	72 hours	[2]

Table 2: In Vivo Efficacy of SGI-7079



Cancer Model	Animal Model	Dosing Regimen	Outcome	Reference
Non-Small Cell Lung Cancer (NSCLC)	NCr-nu/nu female mice with A549 xenografts	10, 25, 50 mg/kg, p.o.	Dose-dependent tumor growth inhibition; 67% inhibition at max dose.	[1]
Inflammatory Breast Cancer	Mice with SUM149 subcutaneous xenografts	50 mg/kg, p.o., 5 days/week for 2 weeks	Significant tumor growth inhibition and prolonged survival.	[2]
Ovarian Cancer	C57BL/6 mice with ID8 peritoneal model	50 mg/kg, p.o., 5 days/week for 2 weeks (in combination with anti-PD-1)	Induced tumor eradication in one-third of mice and long-term survival.	[2]
Ovarian Cancer	Syngeneic C57BL/6 mice vs. nude mice with ID8 tumors	N/A	Greater antitumor effect in syngeneic mice (median survival 56 days) vs. nude mice (median survival 35.5 days), suggesting an immune- mediated effect.	[5]

Note: Detailed pharmacokinetic and pharmacodynamic parameters such as Cmax, Tmax, half-life, and AUC are not readily available in the public domain from the conducted searches.

Experimental Protocols Inhibition of Axl Activation in HEK293T Cells



- Cell Culture and Transfection: HEK-293 cells are transiently transfected with a plasmid containing the human AxI gene using electroporation. Transfected cells are incubated in standard media with 10% FBS for 24 hours.[1]
- Treatment: Cells are treated with **SGI-7079** at various concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 μ mol/L) for 10 minutes.[1]
- Stimulation and Lysis: Five minutes before lysis, cells are stimulated with Gas6-containing conditioned media to induce Axl phosphorylation.[1]
- Analysis: Cell lysates are analyzed to determine the level of Axl phosphorylation, typically by Western blot.

Cell Proliferation Assay (MTT Assay)

- Cell Plating: Cancer cell lines (e.g., SUM149, KPL-4) are plated in 96-well plates at a density of 5 x 10³ cells per well.[3]
- Treatment: Cells are treated with SGI-7079 at various concentrations.[3]
- Incubation: Cells are incubated for a specified period, typically 72 hours.[2][3]
- MTT Addition and Measurement: MTT reagent is added to each well, and after an incubation period, the resulting formazan crystals are dissolved. The absorbance is measured at 490 nm using a microplate reader.[3]
- Data Analysis: The percentage of cell survival is calculated as the relative absorbance of treated cells versus untreated controls.[3]

Cell Migration and Invasion Assays

- Cell Culture and Treatment: SUM149 cells are cultured and treated with SGI-7079 (e.g., 0.25 μM, 0.5 μM) for 18 hours.[2] For invasion assays, cells are plated in the upper chamber of a Matrigel-coated transwell insert. For migration assays, a scratch wound is created in a confluent cell monolayer.
- Incubation: Cells are incubated to allow for migration or invasion.



 Analysis: Migrated or invaded cells are stained and counted. For wound healing assays, images of the scratch are taken at different time points to measure the rate of wound closure.
 [5]

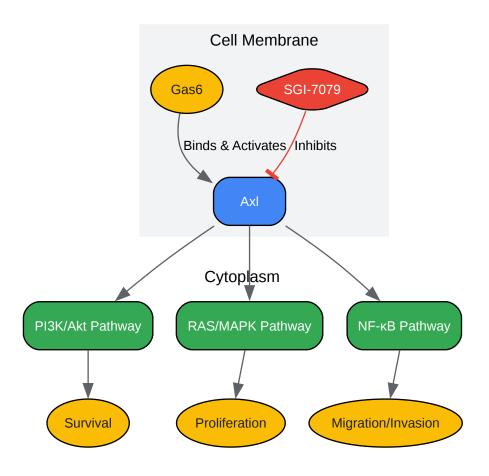
In Vivo Xenograft Studies

- Animal Models: NCr-nu/nu female mice or other appropriate strains are used.[1]
- Tumor Implantation: Cancer cells (e.g., A549, SUM149) are injected subcutaneously into the flanks of the mice.[1][2]
- Treatment: Once tumors reach a certain size, mice are randomized into treatment and control groups. SGI-7079 is administered orally (p.o.) at specified doses and schedules.[1][2]
- Monitoring: Tumor volume and body weight are measured regularly.[5]
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis. Survival is also monitored.[2][5]

Signaling Pathways and Experimental Workflows SGI-7079 Mechanism of Action: Axl Signaling Inhibition

SGI-7079 exerts its anticancer effects by inhibiting the Axl receptor tyrosine kinase. Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, activating downstream signaling pathways that promote cell proliferation, survival, migration, and invasion.[4][6] **SGI-7079** blocks this initial activation step.



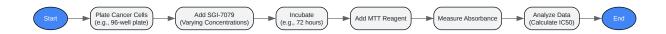


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Caption: SGI-7079 inhibits AxI, blocking downstream pro-tumorigenic signaling.

Experimental Workflow: In Vitro Proliferation Assay

The following diagram illustrates the typical workflow for assessing the effect of **SGI-7079** on cancer cell proliferation in vitro.



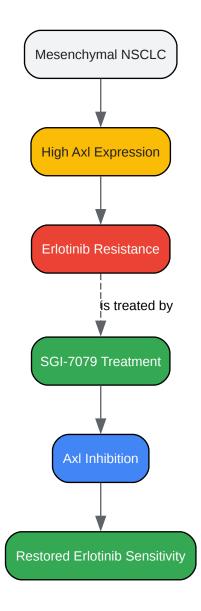
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Caption: Workflow for determining the IC50 of SGI-7079 on cancer cell lines.



Logical Relationship: SGI-7079 and Overcoming Erlotinib Resistance

Preclinical studies have shown that **SGI-7079** can reverse resistance to EGFR inhibitors like erlotinib in mesenchymal non-small cell lung cancer (NSCLC) models where Axl is overexpressed.



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Caption: SGI-7079 reverses erlotinib resistance by inhibiting Axl in NSCLC.

Conclusion



The preclinical data for **SGI-7079** demonstrate its potent and selective inhibition of Axl kinase, leading to anti-proliferative and anti-migratory effects in various cancer models in vitro. In vivo, **SGI-7079** shows dose-dependent tumor growth inhibition and can enhance the efficacy of immunotherapy. These findings support the continued investigation of **SGI-7079** as a potential therapeutic agent for cancers with Axl-driven pathology. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in a clinical setting.

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